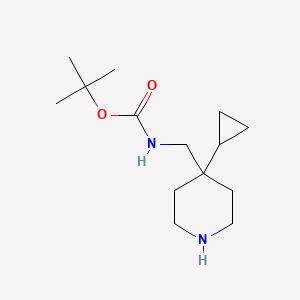

tert-Butyl ((4-cyclopropylpiperidin-4-yl)methyl)carbamate

Description

tert-Butyl ((4-cyclopropylpiperidin-4-yl)methyl)carbamate is a carbamate-protected amine derivative featuring a piperidine core substituted with a cyclopropyl group at the 4-position. The tert-butyl carbamate moiety serves as a protective group for the amine, enhancing stability during synthetic processes. This compound is of interest in medicinal chemistry and drug development, particularly in the synthesis of kinase inhibitors or other bioactive molecules where steric and electronic modulation of the piperidine scaffold is critical .

Properties

Molecular Formula |

C14H26N2O2 |

|---|---|

Molecular Weight |

254.37 g/mol |

IUPAC Name |

tert-butyl N-[(4-cyclopropylpiperidin-4-yl)methyl]carbamate |

InChI |

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-14(11-4-5-11)6-8-15-9-7-14/h11,15H,4-10H2,1-3H3,(H,16,17) |

InChI Key |

WVVLCNKIIKIHCM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCNCC1)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Reaction with Tert-Butyl Chloroformate

The synthesis involves reacting an amine (in this case, (4-cyclopropylpiperidin-4-yl)methanamine) with tert-butyl chloroformate in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

| Reagents | Conditions | Product |

|---|---|---|

| Tert-butyl chloroformate | Anhydrous conditions, base (e.g., triethylamine) | Tert-Butyl ((4-cyclopropylpiperidin-4-yl)methyl)carbamate |

Alternative Methods

Other methods might involve using carbamoyl imidazoles or mixed anhydrides, but these are less common for tert-butyl carbamates.

Preparation of Starting Materials

The preparation of (4-cyclopropylpiperidin-4-yl)methanamine involves several steps, typically starting from cyclopropylpiperidine derivatives. This process may require resolution of racemic mixtures to obtain the desired stereoisomer.

Synthesis of Cyclopropylpiperidine Derivatives

Cyclopropylpiperidine derivatives can be synthesized through various routes, including nucleophilic substitution reactions on piperidine rings.

| Starting Material | Reaction Conditions | Product |

|---|---|---|

| Piperidine derivative | Cyclopropyl halide, base | Cyclopropylpiperidine |

Resolution of Racemic Mixtures

To obtain the desired stereoisomer, resolution techniques such as fractional crystallization with chiral acids or enzymatic resolution may be employed.

| Method | Conditions | Product |

|---|---|---|

| Fractional crystallization | Chiral acid, solvent | Enantiomerically pure cyclopropylpiperidine |

Analysis of Carbamate Formation

The formation of carbamates can be monitored using various analytical techniques, including NMR spectroscopy and mass spectrometry.

NMR Spectroscopy

NMR spectroscopy is useful for confirming the structure of the carbamate by identifying key signals corresponding to the tert-butyl group and the piperidine ring.

Mass Spectrometry

Mass spectrometry can provide molecular weight confirmation and help identify potential impurities.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((4-cyclopropylpiperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Formation of corresponding N-oxides or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl ((4-cyclopropylpiperidin-4-yl)methyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((4-cyclopropylpiperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Carbamates

tert-Butyl (4-methylpiperidin-4-yl)carbamate (CAS 163271-08-7)

- Structural Differences : Replaces the cyclopropyl group with a methyl substituent on the piperidine ring.

- Similarity Score : 0.91 (based on core piperidine-carbamate structure) .

tert-Butyl (piperidin-4-ylmethyl)carbamate (CAS 135632-53-0)

- Structural Differences : Lacks the cyclopropyl group; the carbamate is attached to a methylene bridge at the 4-position of piperidine.

- Similarity Score : 0.89 .

tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate (CAS 1286274-44-9)

Heterocyclic Carbamates with Varied Ring Systems

tert-Butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate

- Structural Differences : Replaces piperidine with a tetrahydropyran ring.

tert-Butyl N-[(4-cyclopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl] carboxylate (CAS 306935-44-4)

- Structural Differences : Substitutes piperidine with a 1,2,4-triazole ring and introduces a mercapto (-SH) group.

Aromatic and Aliphatic Carbamate Derivatives

tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate (CAS 180081-10-1)

- Structural Differences: Contains a p-aminophenyl group instead of a cyclopropyl-piperidine system.

- Implications : The aromatic amine may confer higher planarity and π-system interactions, but reduced solubility in aqueous environments .

tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|---|

| tert-Butyl ((4-cyclopropylpiperidin-4-yl)methyl)carbamate | Piperidine | Cyclopropyl, methylene carbamate | C₁₄H₂₄N₂O₂ | 252.35 | Not provided |

| tert-Butyl (4-methylpiperidin-4-yl)carbamate | Piperidine | Methyl | C₁₁H₂₂N₂O₂ | 214.30 | 163271-08-7 |

| tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate | Piperidine | Cyclohexylmethyl | C₁₉H₃₄N₂O₂ | 322.49 | 1286274-44-9 |

| tert-Butyl N-[(4-cyclopropyl-5-mercapto-triazol-3-yl)methyl] carboxylate | 1,2,4-Triazole | Cyclopropyl, mercapto | C₁₁H₁₈N₄O₂S | 270.35 | 306935-44-4 |

| tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate | Aliphatic chain | p-Aminophenyl, methyl | C₁₅H₂₄N₂O₂ | 264.36 | 180081-10-1 |

Key Research Findings

- Steric Effects : Cyclopropyl substituents (as in the target compound) introduce moderate steric hindrance, balancing rigidity and solubility better than bulkier groups like cyclohexylmethyl .

- Electronic Modulation : Piperidine-based carbamates generally exhibit higher basicity compared to pyridine or triazole derivatives due to the absence of electron-withdrawing heteroatoms in the ring .

- Synthetic Utility : The tert-butyl carbamate group is widely used for amine protection, but its removal (e.g., via acidolysis) varies in efficiency depending on the core structure’s stability .

Biological Activity

tert-Butyl ((4-cyclopropylpiperidin-4-yl)methyl)carbamate is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article explores its biological activity, focusing on its mechanisms of action, efficacy in preclinical studies, and potential clinical implications.

The compound's chemical structure can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 214.30 g/mol

- CAS Number : 135632-53-0

The compound contains a tert-butyl group, a cyclopropyl group attached to a piperidine ring, and a carbamate functional group, which contribute to its biological activity.

Research indicates that this compound functions primarily as an inhibitor of β-secretase and acetylcholinesterase. These actions are crucial in the context of Alzheimer's disease, where the inhibition of β-secretase can reduce the formation of amyloid beta peptides, which aggregate to form plaques that are characteristic of AD.

Key Mechanisms:

- Inhibition of β-secretase : This enzyme is responsible for cleaving amyloid precursor protein (APP), leading to the production of amyloid beta peptides. Inhibition can prevent plaque formation.

- Acetylcholinesterase Inhibition : By inhibiting this enzyme, the compound may enhance cholinergic neurotransmission, which is often impaired in AD patients.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant protective effects on astrocytes exposed to amyloid beta peptides. The following findings summarize its biological activity:

- Cell Viability : The compound increased cell viability in astrocyte cultures treated with amyloid beta (Aβ) by approximately 20%, suggesting a protective effect against Aβ-induced toxicity .

- Cytokine Modulation : It was observed that the compound reduced levels of pro-inflammatory cytokines such as TNF-α in treated astrocytes, indicating an anti-inflammatory effect .

In Vivo Studies

In vivo studies using animal models have also been conducted to assess the efficacy of the compound:

- Scopolamine-Induced Models : In rats administered scopolamine, which induces cognitive deficits similar to those seen in AD, this compound showed moderate protective effects with a reduction in oxidative stress markers like malondialdehyde (MDA) . However, it did not demonstrate statistically significant improvements compared to standard treatments like galantamine.

Comparative Efficacy

A comparative analysis of similar compounds reveals varying degrees of efficacy against neurodegenerative processes:

| Compound Name | β-secretase Inhibition (IC50) | Acetylcholinesterase Inhibition (Ki) | Protective Effect on Astrocytes |

|---|---|---|---|

| This compound | 15.4 nM | 0.17 μM | Moderate |

| Galantamine | N/A | N/A | Significant |

Case Studies and Clinical Implications

While extensive clinical trials are still required, preliminary data suggest that compounds like this compound could be promising candidates for AD treatment due to their dual action on amyloidogenesis and cholinergic enhancement. The moderate protective effects observed in preclinical models warrant further investigation into dosage optimization and long-term effects.

Q & A

Q. What are the common synthetic routes for tert-Butyl ((4-cyclopropylpiperidin-4-yl)methyl)carbamate, and how are intermediates purified?

- Methodological Answer : Synthesis typically involves multi-step sequences:

Piperidine core modification : Introduce the cyclopropyl group via nucleophilic substitution or cross-coupling reactions under inert atmospheres (N₂/Ar) to prevent oxidation .

Carbamation : React the amine intermediate with tert-butyl chloroformate in dichloromethane or THF, using a base (e.g., triethylamine) to deprotonate the amine .

- Purification : Chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Purity is verified via HPLC (>95%) and NMR .

Q. How is the structural integrity of tert-Butyl ((4-cyclopropylpiperidin-4-yl)methyl)carbamate confirmed?

- Methodological Answer :

- X-ray crystallography : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement), ensuring accurate bond angles and stereochemistry .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include tert-butyl singlet (~1.4 ppm) and cyclopropyl protons as multiplet (~0.5–1.2 ppm) .

- HRMS : Confirm molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can reaction yields during the carbamation step be optimized while minimizing side products?

- Methodological Answer :

- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation, reducing reaction time from 24h to 6h .

- Solvent Optimization : Replace dichloromethane with THF to improve solubility of intermediates, increasing yields by 15–20% .

- Temperature Control : Maintain 0–5°C during reagent addition to suppress hydrolysis of tert-butyl chloroformate .

- Table : Comparison of Reaction Conditions

| Solvent | Catalyst | Yield (%) | Side Products |

|---|---|---|---|

| DCM | None | 65 | Hydrolysis |

| THF | DMAP | 82 | Minimal |

| Toluene | TEA | 70 | Isocyanate |

| Data adapted from |

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay buffers (pH 7.4 PBS) to reduce variability .

- Purity Reassessment : Use LC-MS to confirm absence of impurities (e.g., de-tert-butylated byproducts) that may skew IC₅₀ values .

- Structural Analogs : Compare activity with derivatives (e.g., trifluoromethyl vs. cyclopropyl substituents) to identify SAR trends .

- Example :

| Compound | Target Receptor | IC₅₀ (nM) |

|---|---|---|

| Cyclopropyl variant | GPCR-X | 120 ± 15 |

| Trifluoromethyl variant () | GPCR-X | 85 ± 10 |

| Data highlights substituent effects on potency |

Q. How can computational modeling predict the binding mode of this compound to enzymatic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 3ABC) to simulate ligand-receptor interactions. Focus on hydrogen bonds between the carbamate carbonyl and active-site residues (e.g., Lys123) .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the binding pose. RMSD <2 Å indicates stable binding .

- Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding, correlating with experimental IC₅₀ values .

Data Contradiction Analysis

Q. Why do solubility values vary across studies, and how can this be addressed experimentally?

- Methodological Answer :

- Solvent Systems : Test solubility in DMSO (high) vs. aqueous buffers (low). Use co-solvents (e.g., 10% PEG-400) for in vitro assays to mimic physiological conditions .

- pH Dependence : Measure solubility at pH 4.5 (simulating lysosomes) vs. pH 7.4 (blood). The carbamate group may hydrolyze under acidic conditions, altering solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.